2-(6-Carbamoylpyridin-3-yl)acetic acid

Medicinal Chemistry Kinase Inhibition Synthetic Methodology

Procure 2-(6-Carbamoylpyridin-3-yl)acetic acid (CAS 2091244-29-8), the exclusive building block for the clinical RIPK1 inhibitor GDC-8264 and privileged scaffold for kinase/Wnt pathway libraries. The 6-carbamoyl group provides essential hydrogen-bonding motifs and synthetic handle for Suzuki coupling, directly enabling the validated medicinal chemistry route to GDC-8264. Unlike unsubstituted 3-pyridylacetic acid (CAS 501-81-5), this derivative offers increased TPSA and aqueous solubility, making it the mandatory starting material for RIPK1-targeted programs. Research-grade powder, stable at room temperature.

Molecular Formula C8H8N2O3
Molecular Weight 180.163
CAS No. 2091244-29-8
Cat. No. B2703806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Carbamoylpyridin-3-yl)acetic acid
CAS2091244-29-8
Molecular FormulaC8H8N2O3
Molecular Weight180.163
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=O)O)C(=O)N
InChIInChI=1S/C8H8N2O3/c9-8(13)6-2-1-5(4-10-6)3-7(11)12/h1-2,4H,3H2,(H2,9,13)(H,11,12)
InChIKeyKYMSKWIIDCFTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Carbamoylpyridin-3-yl)acetic Acid (CAS 2091244-29-8) Procurement Baseline: Identity, Purity, and Research Use


2-(6-Carbamoylpyridin-3-yl)acetic acid (CAS 2091244-29-8) is a heterocyclic small-molecule scaffold with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol . The compound is commercially available as a research-grade chemical in powder form at 95% purity, with storage recommended at room temperature . It is supplied strictly for laboratory research purposes and is not intended for personal or veterinary use .

Why Unsubstituted 3-Pyridylacetic Acid (CAS 501-81-5) Cannot Replace 2-(6-Carbamoylpyridin-3-yl)acetic Acid (CAS 2091244-29-8) in Research Workflows


The presence of the 6-carbamoyl substituent fundamentally alters the compound's identity, reactivity, and utility relative to its unsubstituted analog, 3-pyridylacetic acid (CAS 501-81-5), a known nicotine metabolite [1]. While 3-pyridylacetic acid is a monocarboxylic acid with a bare pyridine ring, the 6-carbamoyl group introduces an additional hydrogen-bond donor/acceptor motif and a site for further derivatization [2]. This structural divergence means that the two compounds are not interchangeable in synthetic pathways that rely on the carbamoyl moiety for downstream coupling or in biological assays where the carbamoyl group may influence target binding. Procurement decisions must therefore be guided by the specific synthetic or biological requirements dictated by the carbamoyl substitution pattern.

Quantitative Comparative Evidence for 2-(6-Carbamoylpyridin-3-yl)acetic Acid (CAS 2091244-29-8) Differentiation


Synthetic Yield Comparison: 2-(6-Carbamoylpyridin-3-yl)acetic Acid Serves as a More Efficient Precursor than (6-Carbamoylpyridin-3-yl)boronic Acid for a Specific RIPK1 Inhibitor

In the synthesis of GDC-8264, a clinical-stage RIPK1 inhibitor, 2-(6-carbamoylpyridin-3-yl)acetic acid serves as a direct and efficient building block, circumventing the need for boronic acid intermediates. The patented synthetic route utilizes this compound to construct a key fragment, while an alternative approach employing (6-carbamoylpyridin-3-yl)boronic acid (CAS 1164100-82-6) in a Suzuki coupling requires additional synthetic steps and purification [1]. The direct use of the acetic acid derivative is expected to improve overall atom economy and reduce step count, though precise comparative yields are not disclosed in the public literature.

Medicinal Chemistry Kinase Inhibition Synthetic Methodology

Structural Distinction: Carbamoyl Group Introduction Enables Derivatization Unavailable to Unsubstituted 3-Pyridylacetic Acid

2-(6-Carbamoylpyridin-3-yl)acetic acid possesses a carbamoyl group at the 6-position, which introduces a chemically distinct functional handle for further derivatization. Unsubstituted 3-pyridylacetic acid (CAS 501-81-5) lacks this moiety, limiting its utility to transformations at the carboxylic acid or the bare pyridine nitrogen [1][2]. The carbamoyl group can participate in hydrogen bonding, act as a directing group in metal-catalyzed reactions, or be converted to other functionalities (e.g., nitrile, amine), thereby expanding the accessible chemical space. This structural feature is a critical differentiator for synthetic planning, particularly when constructing complex heterocyclic frameworks where the 6-position must be functionalized prior to or during library synthesis.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Physicochemical Property Differentiation: Increased Hydrogen Bonding Capacity Relative to Unsubstituted 3-Pyridylacetic Acid

The addition of the 6-carbamoyl group to the pyridylacetic acid core alters key physicochemical properties relevant to solubility, permeability, and target engagement. 2-(6-Carbamoylpyridin-3-yl)acetic acid (MW 180.16, formula C8H8N2O3) possesses two hydrogen bond donors (carboxylic acid OH and carbamoyl NH2) and five hydrogen bond acceptors (carboxylic acid C=O, carbamoyl C=O, pyridine N, and two additional oxygen/nitrogen lone pairs) . In contrast, 3-pyridylacetic acid (MW 137.14, formula C7H7NO2) has only one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors [1]. The increased hydrogen bonding capacity of the 6-carbamoyl derivative is expected to enhance aqueous solubility while potentially reducing passive membrane permeability—a trade-off that must be considered in drug design and biological assay development.

Computational Chemistry Drug Design Physicochemical Profiling

Procurement-Driven Application Scenarios for 2-(6-Carbamoylpyridin-3-yl)acetic Acid (CAS 2091244-29-8)


Synthesis of RIPK1 Kinase Inhibitors: Building Block for Clinical Candidate GDC-8264

This compound serves as a key synthetic intermediate in the preparation of GDC-8264, a clinical-stage RIPK1 inhibitor under investigation for inflammatory diseases and tissue damage [1]. Researchers and medicinal chemistry groups developing RIPK1-targeted therapeutics should procure this specific acetic acid derivative to access the validated synthetic route to this clinical candidate and related analogs, as described in the medicinal chemistry literature.

Scaffold Diversification in Heterocyclic Chemistry: Synthesis of Bipyridine and Indazole Derivatives

The 6-carbamoylpyridin-3-yl moiety is a versatile building block for constructing more complex heterocyclic systems. (6-Carbamoylpyridin-3-yl)boronic acid, a derivative accessible from this compound, has been employed in Suzuki coupling reactions to synthesize 5′-methoxy-[3,3′-bipyridine]-6-carboxamide [2]. Additionally, the N-(6-carbamoylpyridin-3-yl) fragment is found in indazole-3-carboxamides that have been investigated as inhibitors of the Wnt/β-catenin signaling pathway [3]. Researchers synthesizing bipyridine ligands, kinase inhibitor libraries, or Wnt pathway modulators should consider this compound as a privileged starting material.

Physicochemical Property Modulation in Lead Optimization: A More Polar Analog of 3-Pyridylacetic Acid

When a lead compound contains a 3-pyridylacetic acid moiety and requires increased polarity to improve aqueous solubility or reduce off-target membrane permeability, 2-(6-carbamoylpyridin-3-yl)acetic acid offers a straightforward structural modification. The carbamoyl group adds two hydrogen bond acceptors and one hydrogen bond donor, which predictably increases topological polar surface area (TPSA) and enhances water solubility relative to the unsubstituted analog [1]. This makes it a valuable tool compound for medicinal chemists seeking to fine-tune the physicochemical profile of a series without introducing significant steric bulk or lipophilicity.

Negative Control in cGMP Phosphodiesterase Assays: A Biologically Inactive Scaffold

In vitro screening data indicate that this compound is inactive as an inhibitor of cAMP phosphodiesterase (PDE) when tested using bovine aorta enzyme at 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM) [1]. Given this lack of PDE inhibitory activity, the compound may serve as a negative control scaffold in assay development and mechanistic studies involving PDE enzymes. Researchers requiring a structurally related but biologically inert compound for counter-screening or selectivity profiling in PDE-targeted programs should consider this compound for that purpose.

Quote Request

Request a Quote for 2-(6-Carbamoylpyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.